7,9-dichloro-4-(2-fluorophenyl)-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine
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Overview
Description
7,9-dichloro-4-(2-fluorophenyl)-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-dichloro-4-(2-fluorophenyl)-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrido[1,2-a][1,3,5]triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted pyridine and a triazine derivative, the reaction can be facilitated by using a strong acid or base as a catalyst.
Introduction of Halogen Atoms: Chlorination and fluorination are achieved through the use of reagents such as chlorine gas, sulfuryl chloride, or fluorinating agents like Selectfluor. These reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Addition of Trifluoromethyl Groups:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems for reagent addition and temperature control can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Due to the presence of halogen atoms, the compound can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using agents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, facilitated by palladium catalysts and appropriate ligands.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in acetone, room temperature.
Reduction: Hydrogen gas with palladium on carbon, atmospheric pressure.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the halogen atoms, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, 7,9-dichloro-4-(2-fluorophenyl)-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development. Studies have explored its use in designing inhibitors for specific enzymes involved in disease pathways.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and electronic materials.
Mechanism of Action
The mechanism by which 7,9-dichloro-4-(2-fluorophenyl)-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-(trifluoromethyl)pyridine: Similar in having halogen and trifluoromethyl groups but differs in the core structure.
3,4-Dichlorobenzotrifluoride: Shares the dichloro and trifluoromethyl groups but has a simpler aromatic structure.
Uniqueness
7,9-dichloro-4-(2-fluorophenyl)-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine is unique due to its complex fused ring system and the presence of multiple halogen atoms and trifluoromethyl groups. This combination of features provides distinct reactivity and potential for diverse applications compared to simpler analogs.
Properties
Molecular Formula |
C15H6Cl2F7N3 |
---|---|
Molecular Weight |
432.1 g/mol |
IUPAC Name |
7,9-dichloro-4-(2-fluorophenyl)-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine |
InChI |
InChI=1S/C15H6Cl2F7N3/c16-7-5-9(17)12-26-13(14(19,20)21,15(22,23)24)25-11(27(12)6-7)8-3-1-2-4-10(8)18/h1-6H |
InChI Key |
KAEOUMMZLMOTTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(N=C3N2C=C(C=C3Cl)Cl)(C(F)(F)F)C(F)(F)F)F |
Origin of Product |
United States |
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